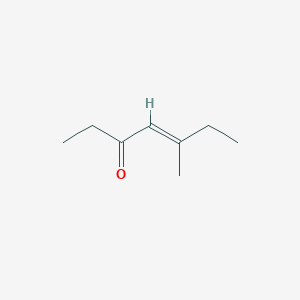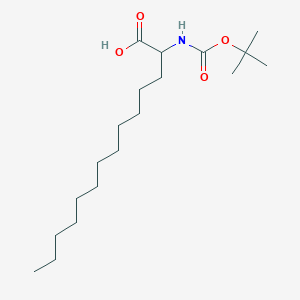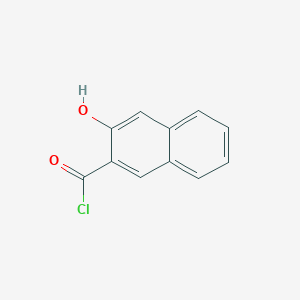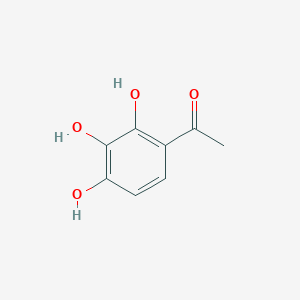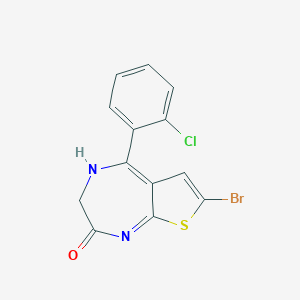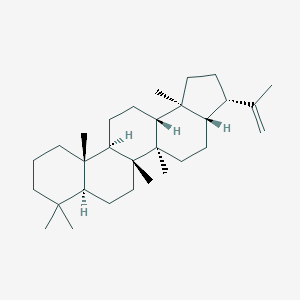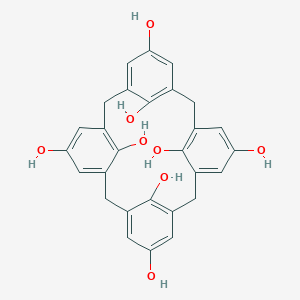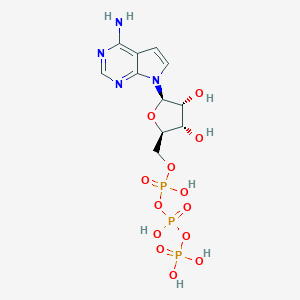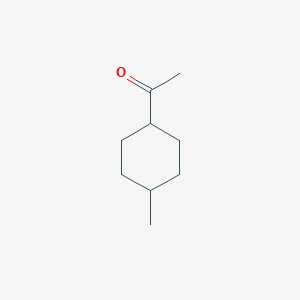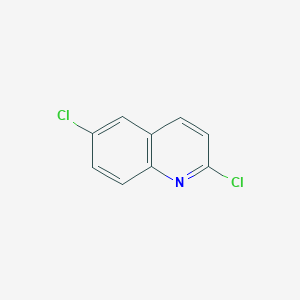
2,6-二氯喹啉
概述
描述
2,6-Dichloroquinoline is a chlorinated derivative of quinoline, which is an aromatic nitrogen compound with applications in various chemical syntheses and potential biological activities. Although the provided papers do not directly discuss 2,6-Dichloroquinoline, they do provide insights into the chemistry of related quinoline compounds, which can be extrapolated to understand the properties and reactivity of 2,6-Dichloroquinoline.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, 2,4-Dichloroquinolines were synthesized from 2-ethynylanilines using diphosgene in acetonitrile, indicating that halogenated quinolines can be prepared from aniline derivatives . Similarly, 2,4-dichloro-6-methylquinoline was synthesized in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . These methods suggest that 2,6-Dichloroquinoline could potentially be synthesized through analogous reactions involving appropriate precursors and chlorinating agents.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives is characterized by the presence of chlorine atoms on the quinoline ring, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure of 2,4-dichloro-6-methylquinoline was determined to belong to the triclinic crystal system, which provides insights into the geometric arrangement of atoms in the molecule . This information can be used to infer the molecular structure of 2,6-Dichloroquinoline, which would also feature chlorine substituents affecting its electronic configuration and intermolecular interactions.
Chemical Reactions Analysis
Chloroquinoline derivatives participate in various chemical reactions. The sp3 C-H bond arylation of tetrahydroisoquinolines via DDQ oxidation indicates that quinoline derivatives can undergo nucleophilic addition reactions with aryl Grignard reagents . This reactivity could be relevant to 2,6-Dichloroquinoline, as the presence of chlorine atoms might activate certain positions on the ring for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives can be influenced by their molecular structure. For instance, different crystalline forms of 6-chloroquinolin-2(1H)-one exhibited variations in their intermolecular interactions, which affected their spectroscopic properties and thermal behavior . These findings suggest that 2,6-Dichloroquinoline would also have distinct physical and chemical properties depending on its molecular conformation and the nature of its intermolecular interactions.
科学研究应用
防腐蚀
2,6-二氯喹啉衍生物已被证明是优秀的轻钢腐蚀抑制剂,特别是在盐酸溶液中。这些化合物,包括2,6-二氯喹啉-3-甲醛,在保护金属免受溶解方面表现出很高的潜力。它们作为防腐蚀剂的有效性已通过各种技术得到确认,包括电化学研究和利用扫描电子显微镜和原子力显微镜进行的表面形貌检查(Lgaz et al., 2017)。
聚合物合成
2,6-二氯喹啉已被用于π-共轭聚(喹啉-2,6-二基)的电化学和化学制备。这种聚合物具有线性结构,具有高度延伸的π-共轭和强电子受体性质,因此在各种应用中引起了兴趣,包括电子材料(Saito et al., 1994)。
催化胺化
已研究了钯催化的2,6-二氯喹啉与含金刚烷胺的胺的胺化反应。这个过程突出了对2,6-二氯喹啉的选择性胺化,为创造复杂的喹啉基化合物的合成途径提供了见解(Abel et al., 2013)。
抗菌应用
从2,4-二氯喹啉合成的新型2-氯喹啉-4-嘧啶羧酸酯衍生物对各种细菌菌株,包括革兰氏阳性和革兰氏阴性细菌,显示出中等抗菌活性。这些发现表明2,6-二氯喹啉衍生物在开发新的抗菌剂方面具有潜力(Balaji et al., 2013)。
抗癌研究
已探索2,6-二氯喹啉衍生物在抗癌研究中的潜力。新型化合物,如N-(4-(2,6-二氯喹啉-3-基)-6-(芳基)嘧啶-2-基)-2-吗啉基乙酰胺,已显示出对癌细胞系的有希望的抑制作用,表明它们在癌症治疗中作为治疗剂的潜力(Desai et al., 2012)。
安全和危害
属性
IUPAC Name |
2,6-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDFGLZUUCLXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345842 | |
| Record name | 2,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroquinoline | |
CAS RN |
1810-72-6 | |
| Record name | 2,6-Dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

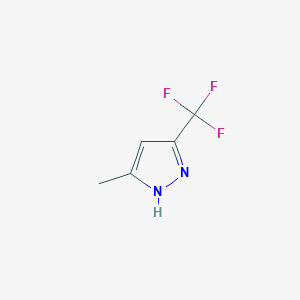
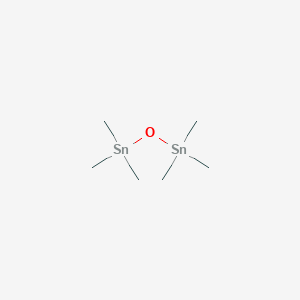
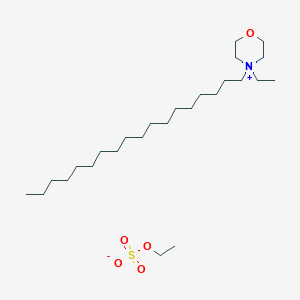
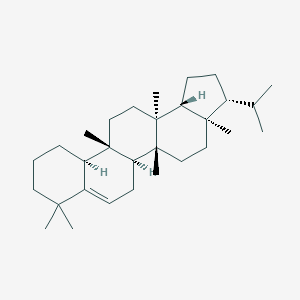
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
